
3-Bromo-1-(triisopropylsilyl)-1-propyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(triisopropylsilyl)-1-propyne is an organosilicon compound with the molecular formula C12H23BrSi. This compound is characterized by the presence of a bromine atom and a triisopropylsilyl group attached to a propyne backbone. It is commonly used in organic synthesis due to its reactivity and the protective nature of the triisopropylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(triisopropylsilyl)-1-propyne typically involves the bromination of 1-(triisopropylsilyl)-1-propyne. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
3-Bromo-1-(triisopropylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.
Reduction Reactions: The compound can be reduced to form 1-(triisopropylsilyl)-1-propyne by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of 1-(triisopropylsilyl)-1-azidopropyne or 1-(triisopropylsilyl)-1-thiopropyne.
Coupling Reactions: Formation of 1-(triisopropylsilyl)-1,3-diyne derivatives.
Reduction Reactions: Formation of 1-(triisopropylsilyl)-1-propyne.
科学的研究の応用
3-Bromo-1-(triisopropylsilyl)-1-propyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and molecular probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Bromo-1-(triisopropylsilyl)-1-propyne involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the triple bond in the propyne backbone allows for coupling reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
類似化合物との比較
Similar Compounds
1-Bromo-1-propyne: Lacks the triisopropylsilyl group, making it less stable and more reactive.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of a triisopropylsilyl group, resulting in different steric and electronic properties.
3-Bromo-1-(triethylsilyl)-1-propyne: Similar structure but with a triethylsilyl group, leading to variations in reactivity and stability.
Uniqueness
3-Bromo-1-(triisopropylsilyl)-1-propyne is unique due to the presence of the bulky triisopropylsilyl group, which provides enhanced stability and selectivity in reactions. This makes it a valuable compound in organic synthesis, particularly in the preparation of complex molecules and advanced materials.
特性
分子式 |
C12H23BrSi |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
3-bromoprop-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H23BrSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8H2,1-6H3 |
InChIキー |
IEDKWVCTWQYKRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CCBr)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

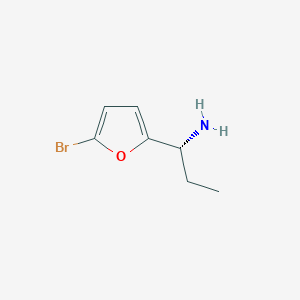
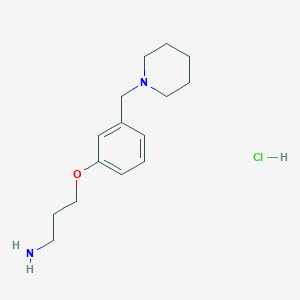
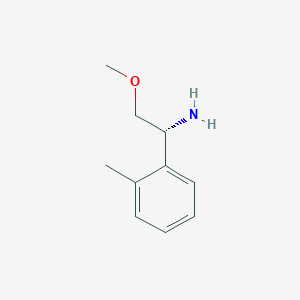
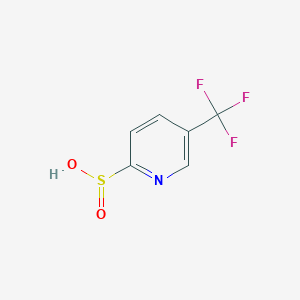



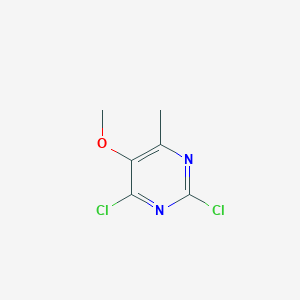
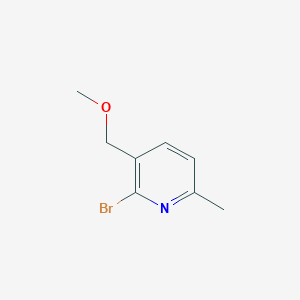
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)

